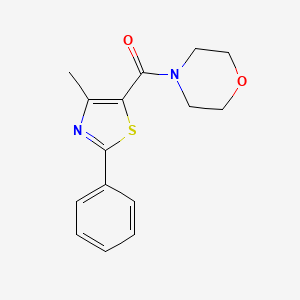![molecular formula C24H18BrN3O3 B7680969 [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate](/img/structure/B7680969.png)
[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyrazole family and is commonly used in laboratory experiments due to its unique properties. In
Mecanismo De Acción
The mechanism of action of [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate involves its ability to bind to metal ions such as copper and zinc. This binding results in a change in the fluorescence properties of the compound, allowing for the detection of metal ions in biological systems. Additionally, the compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species (ROS) upon exposure to light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate are largely dependent on its application. As a fluorescent probe, the compound has been shown to selectively bind to metal ions such as copper and zinc in biological systems. As a photosensitizer, the compound has been shown to induce cell death in cancer cells through the production of ROS upon exposure to light. The anti-inflammatory and anti-tumor properties of the compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate in lab experiments is its ability to selectively bind to metal ions such as copper and zinc in biological systems. Additionally, its ability to induce cell death in cancer cells through the production of ROS upon exposure to light makes it a promising candidate for photodynamic therapy in cancer treatment. One limitation of the compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several future directions for the research and application of [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate. One direction is the development of more selective and sensitive fluorescent probes for metal ion detection in biological systems. Another direction is the investigation of the compound's anti-inflammatory and anti-tumor properties, with the goal of developing new therapies for these conditions. Additionally, the compound's potential as a photosensitizer for photodynamic therapy in cancer treatment should be further explored. Finally, the toxicity of the compound should be thoroughly investigated to ensure its safety in laboratory experiments.
Métodos De Síntesis
The synthesis of [2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate involves the reaction of 4-bromoaniline with 2,5-diphenylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs in a solvent such as dichloromethane or tetrahydrofuran and is typically carried out under an inert atmosphere. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[2-(4-Bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for detecting metal ions such as copper and zinc in biological systems. Additionally, it has been used as a photosensitizer for photodynamic therapy in cancer treatment. It has also been investigated for its anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2,5-diphenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O3/c25-18-11-13-19(14-12-18)26-23(29)16-31-24(30)22-15-21(17-7-3-1-4-8-17)27-28(22)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIDYFJEBZEMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)
![N'-[2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-fluorobenzohydrazide](/img/structure/B7680895.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![3-(2-fluorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B7680939.png)
![methyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7680949.png)
![2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(2-morpholin-4-ylphenyl)acetamide](/img/structure/B7680954.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-[(3,4-dimethylbenzoyl)amino]acetate](/img/structure/B7680957.png)
![2-[(4-bromophenyl)sulfanylmethyl]-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7680960.png)
![1-(2-Fluoro-5-nitrophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B7680964.png)

![5,6-Dimethyl-2-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680976.png)
![1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B7680984.png)